molecular formula C7H6BrN3 B1284023 1-(Azidomethyl)-2-bromobenzene CAS No. 126799-87-9

1-(Azidomethyl)-2-bromobenzene

Cat. No.: B1284023
CAS No.: 126799-87-9
M. Wt: 212.05 g/mol
InChI Key: UQTIJSCAOJIGQZ-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-bromobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-2-bromobenzene can be synthesized through a multi-step process. One common method involves the bromination of toluene to form 2-bromotoluene, followed by the conversion of the methyl group to an azidomethyl group. This can be achieved by treating 2-bromotoluene with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-2-bromobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Major Products:

    Aminomethyl-2-bromobenzene: Formed by the reduction of the azido group.

    1,2,3-Triazoles: Formed by cycloaddition with alkynes.

Scientific Research Applications

1-(Azidomethyl)-2-bromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2-bromobenzene primarily involves its reactivity as an azide compound. The azido group can undergo various chemical transformations, leading to the formation of reactive intermediates such as nitrenes. These intermediates can interact with other molecules, facilitating the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

  • 1-(Azidomethyl)-5H-tetrazole
  • 1-(Azidoethyl)-5H-tetrazole
  • 1-(Azidopropyl)-5H-tetrazole

Conclusion

1-(Azidomethyl)-2-bromobenzene is a versatile compound with significant applications in organic synthesis, material science, and bioconjugation. Its unique chemical properties and reactivity make it a valuable tool in various scientific research fields.

Properties

IUPAC Name

1-(azidomethyl)-2-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTIJSCAOJIGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562164
Record name 1-(Azidomethyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126799-87-9
Record name 1-(Azidomethyl)-2-bromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126799-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azidomethyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After a mixture of 30 g (120 mmol) of 1-bromomethyl-2-bromobenzene and 15.6 g (240 mmol) of sodium azide in 300 ml of dimethylformamide was stirred at 25° C. for 20 hours it was poured into 500 ml of water and extracted with ethyl acetate. The extracts were washed with water and brine, dried (Na2SO4) and concentrated to give 24.9 g (98%) of the product as an oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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